tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
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Overview
Description
tert-Butyl (1R,5R)-3,6-diazabicyclo[320]heptane-3-carboxylate hydrochloride is a bicyclic compound that features a diazabicycloheptane core
Preparation Methods
The synthesis of tert-butyl (1R,5R)-3,6-diazabicyclo[320]heptane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic core or the ester group.
Scientific Research Applications
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride can be compared with other similar compounds such as:
tert-Butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate: This compound has a similar bicyclic core but differs in the functional groups attached.
tert-Butyl6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Another bicyclic compound with a different ring structure and functional groups. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicycloheptane core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDRVRVOABUPB-WLYNEOFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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